(4-Fluoro-3-phenoxyphenyl)-boronic acid chemical properties
(4-Fluoro-3-phenoxyphenyl)-boronic acid chemical properties
The following guide details the chemical properties, synthetic utility, and handling protocols for (4-Fluoro-3-phenoxyphenyl)boronic acid , a specialized organoboron intermediate used in the discovery of agrochemicals (pyrethroids) and small-molecule kinase inhibitors.
Part 1: Chemical Identity & Physicochemical Profile[1]
(4-Fluoro-3-phenoxyphenyl)boronic acid is an arylboronic acid characterized by a para-fluorine and meta-phenoxy substitution pattern relative to the boronic acid moiety. This specific motif is a "privileged structure" in medicinal chemistry, designed to enhance metabolic stability (via fluorine) while engaging hydrophobic pockets (via the phenoxy ether).
Core Identifiers
| Property | Detail |
| CAS Registry Number | 200354-38-7 |
| IUPAC Name | (4-Fluoro-3-phenoxyphenyl)boronic acid |
| Molecular Formula | C₁₂H₁₀BFO₃ |
| Molecular Weight | 232.02 g/mol |
| SMILES | OB(O)c1ccc(F)c(Oc2ccccc2)c1 |
| Appearance | White to off-white powder |
Physicochemical Properties[1][3]
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Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, THF) and alcohols (Methanol). Sparingly soluble in water; solubility increases at pH > 8 due to boronate formation.
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Acidity (pKa): Estimated ~8.0–8.5. The electron-withdrawing fluorine (inductive effect) slightly increases acidity compared to phenylboronic acid (pKa 8.8), facilitating transmetallation.
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Lipophilicity (LogP): ~2.8 (Predicted). The phenoxy group significantly increases lipophilicity compared to simple fluorophenylboronic acids, aiding in membrane permeability for derived drugs.
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Stability:
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Boroxine Equilibrium: Like most boronic acids, it exists in equilibrium with its cyclic trimeric anhydride (boroxine) upon dehydration. This is reversible with water.
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Protodeboronation: The presence of the para-fluoro group and ortho-phenoxy group (relative to each other) creates electronic push-pull. While generally stable, prolonged exposure to strong bases at high temperatures can trigger C-B bond cleavage (protodeboronation).
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Part 2: Synthesis & Manufacturing[1]
The industrial preparation typically employs a lithium-halogen exchange sequence starting from the aryl bromide precursor.
Synthetic Route[4][5][6][7][8]
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Precursor Synthesis: 4-Bromo-1-fluoro-2-phenoxybenzene is synthesized via an Ullmann-type etherification of 5-bromo-2-fluorophenol with iodobenzene (or similar SNAr coupling if nitro-activated).
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Borylation: The aryl bromide is treated with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) to generate the aryllithium species, which is then quenched with a trialkyl borate (e.g., Trimethyl borate).
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Hydrolysis: Acidic hydrolysis yields the free boronic acid.
Visualization of Synthesis Workflow
Caption: Synthetic pathway from bromophenol precursor via Ullmann coupling and cryogenic borylation.
Part 3: Reactivity & Applications[9]
The primary utility of this compound is as a building block in Suzuki-Miyaura Cross-Coupling to install the 4-fluoro-3-phenoxyphenyl moiety.
The "Privileged" Motif
This structural unit is critical in:
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Agrochemicals: It mimics the alcohol moiety found in Type II pyrethroids (e.g., Cyfluthrin analogs), where the phenoxy group provides essential receptor binding and the fluorine prevents oxidative metabolism at the para position.
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Kinase Inhibitors: In oncology (e.g., BTK inhibitors), the phenoxy group occupies the hydrophobic "back pocket" of the ATP binding site, while the fluorine modulates the electronic properties of the ring to fine-tune potency.
Suzuki-Miyaura Coupling Protocol
Mechanism: The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The electron-withdrawing fluorine atom makes the boron center more Lewis acidic, facilitating the formation of the "ate" complex (transmetallation step), which is often the rate-determining step in aryl-aryl couplings.
Optimized Protocol (General):
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Reagents: Aryl halide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (3-5 mol%).
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Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv). Note: Avoid strong hydroxide bases to minimize protodeboronation.
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Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.
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Conditions: 80–100 °C for 4–12 hours under Argon.
Catalytic Cycle Diagram
Caption: Catalytic cycle of Suzuki coupling. Base activation is critical for the fluorinated boronic acid to undergo transmetallation.
Part 4: Handling & Safety
Storage Stability
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Temperature: Store at 2–8°C .
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Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the anhydride form or oxidative degradation.
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Anhydride Formation: Commercial samples often contain varying amounts of the boroxine anhydride. This does not affect stoichiometry in aqueous coupling reactions as it hydrolyzes in situ.
Safety Profile (GHS Classifications)
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Signal Word: Warning
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
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PPE: Standard laboratory gloves (Nitrile), safety goggles, and fume hood usage are mandatory.
References
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BoronPharm. (n.d.). (4-Fluoro-3-phenoxyphenyl)-boronic acid Product Page. Retrieved from
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BLD Pharm. (n.d.).[2] Product Analysis: (4-Fluoro-3-phenoxyphenyl)boronic acid (CAS 200354-38-7).[3][4][5][6][7] Retrieved from
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews, 43, 412-443.
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BenchChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde Properties & Applications. (Precursor/Metabolite context). Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. 2016841-89-5|(3-Fluoro-4-phenoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. boronpharm.com [boronpharm.com]
- 4. 187804-79-1|(3-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 2773440-29-0|(4-Fluoro-3-hydroxynaphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]
- 6. 854778-31-7|(4-Fluoro-3-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. 361437-00-5|(4-(4-Fluorophenoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
